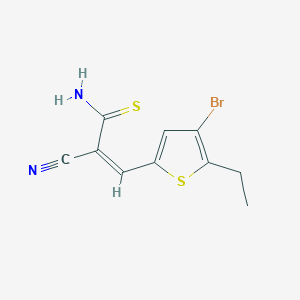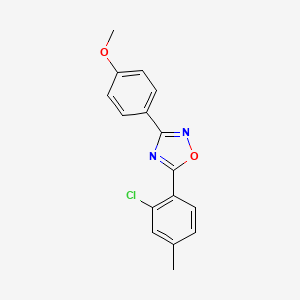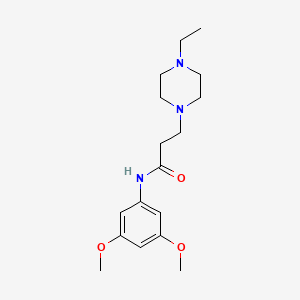
3-(4-bromo-5-ethyl-2-thienyl)-2-cyano-2-propenethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-5-ethyl-2-thienyl)-2-cyano-2-propenethioamide is a useful research compound. Its molecular formula is C10H9BrN2S2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.93905 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Solar Cells
Research by Cheng, Li, and Zhan (2014) in "Energy and Environmental Science" demonstrates the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells (PSCs). This study highlights the application of thienyl-based materials in enhancing the efficiency of solar cells, where ICBA plays a critical role in facilitating charge transfer and improving power conversion efficiency (PCE) (Cheng, Li, & Zhan, 2014).
Heterocyclic Synthesis
Elgemeie, Elfahham, and Nabey (1988) in the "Bulletin of the Chemical Society of Japan" explored the synthesis of thieno[2,3-b]pyridine derivatives using arylmethylenecyanothioacetamide. This research is significant in heterocyclic chemistry, particularly in synthesizing pyridines and related derivatives, which are crucial in various chemical applications (Elgemeie, Elfahham, & Nabey, 1988).
Dye-Sensitized Solar Cells
Zhang et al. (2009) in "Chemical Communications" utilized thienyl-based materials for constructing organic chromophores in dye-sensitized solar cells, achieving high power conversion efficiency and excellent stability. This study underscores the potential of thienyl compounds in renewable energy technologies (Zhang et al., 2009).
Electrochromic Materials
Shao et al. (2017) in "Polymer Chemistry" investigated the electrochromic properties of poly(thieno[3,2-b]thiophene)s. Their research revealed that these materials change color rapidly and efficiently, making them suitable for electrochromic devices. The study highlights the applicability of thienyl-based compounds in creating visually dynamic materials (Shao et al., 2017).
Synthesis of Furans, Pyrroles, and Thiophenes
Yin et al. (2008) in "The Journal of Organic Chemistry" described a novel approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This research contributes to the broader field of organic synthesis, particularly in creating compounds with potential applications in pharmaceuticals and materials science (Yin et al., 2008).
Propriétés
IUPAC Name |
(Z)-3-(4-bromo-5-ethylthiophen-2-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S2/c1-2-9-8(11)4-7(15-9)3-6(5-12)10(13)14/h3-4H,2H2,1H3,(H2,13,14)/b6-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLHZOCDBRMVQQ-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C=C(C#N)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole](/img/structure/B5581206.png)
![1-{2-methyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]phenyl}-2-pyrrolidinone hydrochloride](/img/structure/B5581210.png)
![5-{[(5-CHLORO-2-HYDROXYPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5581222.png)
![(1R*,3S*)-3-methoxy-3-methyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5581229.png)
![4-benzyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinol](/img/structure/B5581231.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5581232.png)
![(1S*,5R*)-6-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5581247.png)
![2-(cyclopropylmethyl)-8-(4-propylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581254.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5581259.png)


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5581276.png)


